N'-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.
Furan Derivatives: Compounds with antimicrobial and anticancer activities.
Oxazole Derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-(5-methyl-1,2-oxazol-3-yl)oxamide stands out due to its unique combination of furan, thiophene, and oxazole rings, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-5-13(18-22-9)17-15(20)14(19)16-7-11-6-10(8-23-11)12-3-2-4-21-12/h2-6,8H,7H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWIUWMZVDCAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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